molecular formula C27H22N2O3 B4160626 [2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

Cat. No.: B4160626
M. Wt: 422.5 g/mol
InChI Key: CKUMQWCPSSQBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features a quinoline and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling Reaction: The final step involves coupling the benzodioxole and quinoline moieties through a methanone linker. This can be done using a Friedel-Crafts acylation reaction, where the benzodioxole is treated with an acyl chloride derivative of the quinoline under Lewis acid catalysis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline moiety, converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Introduction of halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by inducing apoptosis and causing cell cycle arrest . Its mechanism of action involves targeting microtubules and disrupting their assembly, which is crucial for cell division .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals. Its potential as an anticancer agent makes it a valuable candidate for drug development pipelines.

Mechanism of Action

The mechanism by which [2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE exerts its effects involves the disruption of microtubule assembly. Microtubules are essential for cell division, and their disruption leads to mitotic blockade and apoptosis. The compound binds to tubulin, the protein subunit of microtubules, preventing its polymerization and thus inhibiting microtubule formation .

Comparison with Similar Compounds

Similar Compounds

  • [1-(1,3-BENZODIOXOL-5-YL)-2-(4-QUINOLYL)ETHANONE]
  • [2-(1,3-BENZODIOXOL-5-YL)-3-QUINOLYL]METHANONE
  • [2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]ACETONE

Uniqueness

Compared to similar compounds, [2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE stands out due to its specific substitution pattern and the presence of the methylene bridge. This unique structure contributes to its distinct biological activity and its potential as a more effective anticancer agent .

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c1-17-8-10-24-19(13-17)5-4-12-29(24)27(30)21-15-23(28-22-7-3-2-6-20(21)22)18-9-11-25-26(14-18)32-16-31-25/h2-3,6-11,13-15H,4-5,12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUMQWCPSSQBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 2
Reactant of Route 2
[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 3
[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 4
Reactant of Route 4
[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 5
Reactant of Route 5
[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 6
Reactant of Route 6
[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.